molecular formula C8H7F3INO2 B1412087 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine CAS No. 1227513-57-6

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1412087
M. Wt: 333.05 g/mol
InChI Key: SCNIHRZBWKWJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine is C8H7F3INO2 . The InChI key for this compound is ZFISGSRXCHTAGD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trifluoromethylpyridines are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine is 333.05 g/mol . The compound is a solid at room temperature .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-iodo-2,4-dimethoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3INO2/c1-14-4-3-5(8(9,10)11)13-7(15-2)6(4)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNIHRZBWKWJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1I)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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